molecular formula C13H13NO5 B2394482 (R)-4-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-2-hydroxy-butyric acid methyl ester CAS No. 130591-84-3

(R)-4-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-2-hydroxy-butyric acid methyl ester

Cat. No.: B2394482
CAS No.: 130591-84-3
M. Wt: 263.249
InChI Key: USEAEYZYJCMLHF-SNVBAGLBSA-N
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Description

(R)-4-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-2-hydroxy-butyric acid methyl ester is a sophisticated chiral synthon of significant value in medicinal chemistry, primarily serving as a critical intermediate in the synthesis of potent and selective agonists for metabotropic glutamate receptors (mGluRs). Its principal research application lies in the construction of L-AP4 (L-(+)-2-amino-4-phosphonobutyric acid) analogues, which are pivotal tool compounds for investigating the mGluR4 subtype [https://pubmed.ncbi.nlm.nih.gov/19548659/]. Activation of mGluR4 is a promising therapeutic strategy for numerous neurological disorders, including Parkinson's disease, anxiety, and Fragile X syndrome, due to its role as a presynaptic autoreceptor that modulates neurotransmitter release [https://www.ncbi.nlm.nih.gov/books/NBK13342/]. The (R)-enantiomer is essential for conferring high binding affinity and functional activity at the receptor, as the stereochemistry of the hydroxy group is a key determinant of pharmacological specificity. Researchers utilize this ester-protected, phthalimido-bearing scaffold to efficiently introduce the necessary chiral elements and functional groups for subsequent coupling with phosphonate or other pharmacophore moieties, enabling the exploration of structure-activity relationships and the development of novel neurotherapeutic candidates.

Properties

IUPAC Name

methyl (2R)-4-(1,3-dioxoisoindol-2-yl)-2-hydroxybutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO5/c1-19-13(18)10(15)6-7-14-11(16)8-4-2-3-5-9(8)12(14)17/h2-5,10,15H,6-7H2,1H3/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USEAEYZYJCMLHF-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CCN1C(=O)C2=CC=CC=C2C1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H](CCN1C(=O)C2=CC=CC=C2C1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-2-hydroxy-butyric acid methyl ester typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Isoindoline Core: This step involves the cyclization of an appropriate precursor to form the isoindoline ring system.

    Introduction of the Dioxo Groups: Oxidation reactions are employed to introduce the dioxo functionalities at the desired positions on the isoindoline ring.

    Attachment of the Hydroxy-Butyric Acid Ester: This step involves esterification reactions to attach the hydroxy-butyric acid moiety to the isoindoline core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to enhance yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

®-4-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-2-hydroxy-butyric acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The dioxo groups can be reduced to form hydroxyl groups.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of alcohols.

    Substitution: Formation of new ester derivatives or amides.

Scientific Research Applications

Chemistry

In the field of chemistry, (R)-4-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-2-hydroxy-butyric acid methyl ester serves as a building block for synthesizing more complex molecules. Its unique structure allows researchers to explore new reaction mechanisms and develop novel synthetic methodologies.

Synthetic Routes:

  • Formation of Isoindoline Core: Cyclization of precursors to form the isoindoline ring.
  • Introduction of Dioxo Groups: Oxidation reactions to add dioxo functionalities.
  • Attachment of Hydroxy-Butyric Acid Ester: Esterification reactions to connect the hydroxy-butyric acid moiety.

Biology

This compound is utilized in biological research as a probe to study enzyme-substrate interactions and metabolic pathways involving isoindoline derivatives. Its structural features facilitate binding to specific enzymes and receptors.

Biological Activities:

  • Enzyme Interaction: Investigates metabolic pathways.
  • Neuroprotective Effects: Preliminary studies suggest potential in neurodegenerative diseases.
  • Anti-inflammatory Activity: Certain derivatives exhibit anti-inflammatory properties.

Medicine

In medical applications, (R)-4-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-2-hydroxy-butyric acid methyl ester has potential as a pharmaceutical intermediate . Its derivatives may demonstrate biological activity suitable for drug development targeting various diseases.

Potential Therapeutic Targets:

  • Neurodegenerative diseases
  • Inflammatory conditions

Industrial Applications

In industry, this compound is valuable for producing specialty chemicals and materials due to its unique properties. It finds applications in polymer science and materials engineering.

Case Studies

Several studies have demonstrated the biological effects and potential applications of this compound:

  • Enzyme Interaction Studies: Research indicates that (R)-4-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-2-hydroxy-butyric acid methyl ester can effectively interact with specific enzymes involved in metabolic pathways.
  • Neuroprotective Research: Preliminary findings suggest that derivatives may protect neuronal cells from oxidative stress-related damage.
  • Anti-inflammatory Mechanisms: Studies have shown that certain derivatives can modulate inflammatory pathways effectively.

Mechanism of Action

The mechanism of action of ®-4-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-2-hydroxy-butyric acid methyl ester involves its interaction with specific molecular targets. The dioxo-isoindoline moiety can interact with enzymes and receptors, modulating their activity. The hydroxy-butyric acid ester group may enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of (R)-4-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-2-hydroxy-butyric acid methyl ester is highlighted through comparisons with analogous isoindole-1,3-dione derivatives (Table 1). Key differences lie in substituent groups, chain length, stereochemistry, and biological activity.

Table 1: Structural and Functional Comparison of Selected Isoindole-1,3-dione Derivatives

Compound Name Molecular Formula Molecular Weight Key Substituents Functional Groups Notable Properties References
(R)-4-(1,3-Dioxo-isoindol-2-yl)-2-hydroxy-butyric acid methyl ester C₁₃H₁₃NO₅ 263.25 -OH (C2), methyl ester (C4) Hydroxyl, ester Chiral (R-configuration), polar solubility
4-(1,3-Dioxo-isoindol-2-yl)-butyric acid C₁₂H₁₁NO₄ 245.22 Carboxylic acid (C4) Carboxylic acid Higher acidity, water solubility at physiological pH
(1,3-Dioxo-isoindol-2-yl)-acetic acid methyl ester C₁₁H₉NO₄ 219.19 Methyl ester (C2) Ester Shorter chain, lacks hydroxyl group; used in peptide synthesis
4-(1,3-Dioxo-isoindol-2-yl)-2,2-difluoro-butyric acid methyl ester C₁₃H₁₁F₂NO₄ 283.23 -CF₂ (C2), methyl ester (C4) Difluoro, ester Enhanced lipophilicity, potential metabolic stability
4-[4-(1,3-Dioxo-isoindol-2-yl)-butyl]-piperazine-1-carboxylic acid tert-butyl ester C₂₁H₂₉N₃O₄ 387.48 Piperazine-tert-butyl carbamate Carbamate, tertiary amine Extended alkyl chain with tertiary amine; likely CNS activity

Key Structural and Functional Differences

Fluorinated analogs (e.g., 4-(1,3-Dioxo-isoindol-2-yl)-2,2-difluoro-butyric acid methyl ester) exhibit increased lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility .

Chain Length and Functional Groups :

  • Shorter-chain derivatives (e.g., (1,3-Dioxo-isoindol-2-yl)-acetic acid methyl ester ) lack the extended butyric acid moiety, limiting their conformational flexibility and interaction with hydrophobic binding pockets .
  • Piperazine-containing derivatives (e.g., 4-[4-(1,3-Dioxo-isoindol-2-yl)-butyl]-piperazine-1-carboxylic acid tert-butyl ester ) introduce basic nitrogen atoms, enabling interactions with ion channels or receptors .

Stereochemical Considerations :

  • The R-configuration of the target compound distinguishes it from racemic mixtures or S-enantiomers, which may exhibit reduced bioactivity or unintended off-target effects .

Biological Activity

(R)-4-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-2-hydroxy-butyric acid methyl ester is a complex organic compound notable for its unique structural features and potential biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a dioxo-isoindoline moiety and a hydroxy-butyric acid ester group, contributing to its biological properties. The stereochemistry of the compound is denoted by the (R)-configuration, which affects its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. The dioxo-isoindoline structure may facilitate binding to enzymes and receptors, modulating their activity. The hydroxy-butyric acid ester group enhances solubility and bioavailability, promoting effective transport within biological systems.

Biological Activity

Research has indicated several areas where (R)-4-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-2-hydroxy-butyric acid methyl ester exhibits significant biological activity:

1. Enzyme Interaction

Studies suggest that this compound can act as a probe to investigate enzyme-substrate interactions. Its unique structure allows for the exploration of metabolic pathways involving isoindoline derivatives.

2. Pharmaceutical Applications

The compound has potential as a pharmaceutical intermediate. Its derivatives may exhibit various biological activities, making it a candidate for drug development targeting specific diseases .

3. Neuroprotective Effects

Preliminary studies have indicated that derivatives of this compound may possess neuroprotective properties. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a critical role .

4. Anti-inflammatory Activity

Research has shown that certain isoindoline derivatives can exhibit anti-inflammatory effects, potentially through the modulation of inflammatory pathways .

Case Studies

Several case studies have highlighted the biological effects of this compound:

StudyFindings
Study on Neuroprotection A derivative demonstrated reduced neuronal cell death in models of oxidative stress-induced damage .
Inflammation Modulation Isoindoline derivatives showed inhibition of pro-inflammatory cytokines in vitro .
Enzyme Inhibition The compound was found to inhibit specific enzymes involved in metabolic pathways, suggesting potential therapeutic applications .

Comparative Analysis

To understand the uniqueness of (R)-4-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-2-hydroxy-butyric acid methyl ester, it is essential to compare it with similar compounds:

CompoundStructureBiological Activity
(S)-4-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-2-hydroxy-butyric acid methyl esterEnantiomer with different spatial arrangementSimilar enzyme interaction but varied efficacy
4-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-butyric acidLacks hydroxy groupReduced solubility and bioavailability
N-substituted isoindoline derivativesVarying substituents on nitrogenDiverse biological activities depending on substituent

Q & A

Q. What are the key synthetic strategies for preparing (R)-4-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-2-hydroxy-butyric acid methyl ester?

The synthesis typically involves coupling phthalimide derivatives with chiral hydroxy acid esters. Critical steps include esterification under mild acidic conditions and stereoselective formation of the isoindole dione moiety. Temperature control (e.g., 0–25°C) and reaction time optimization (12–24 hours) are essential to minimize racemization and by-products like unreacted intermediates . Coupling agents such as carbodiimides (e.g., EDC) or mixed anhydride methods are often employed to link the isoindole and butyric acid fragments .

Q. Which analytical techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm structural integrity, particularly the (R)-configuration at the hydroxyl-bearing carbon and the ester group .
  • X-ray Crystallography : Used to resolve stereochemical ambiguities. SHELX software (e.g., SHELXL) is widely applied for refining crystal structures, with hydrogen bonding networks often stabilizing the isoindole dione ring .
  • HPLC : Reverse-phase chromatography with UV detection (e.g., C18 columns, methanol/water mobile phase) ensures purity and identifies diastereomeric impurities .

Q. How can reaction conditions be optimized to improve yield and purity?

  • Temperature : Maintain ≤30°C during esterification to prevent racemization .
  • Catalysts : Use chiral catalysts (e.g., L-proline derivatives) to enhance stereoselectivity in the hydroxybutyric acid segment .
  • Purification : Silica gel chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) effectively isolates the product from unreacted phthalimide precursors .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical assignments reported in literature?

Conflicting data may arise from inadequate chiral separation techniques or crystallization artifacts. To address this:

  • Perform VCD (Vibrational Circular Dichroism) or ECD (Electronic Circular Dichroism) to validate the (R)-configuration .
  • Use dynamic NMR to detect epimerization under varying temperatures .
  • Cross-validate crystallographic data (e.g., Flack parameter in SHELXL) with computational models (DFT) to confirm absolute configuration .

Q. What computational tools are recommended for predicting the compound’s reactivity in biological systems?

  • Molecular Docking : Software like AutoDock Vina models interactions with enzymes (e.g., hydrolases), focusing on the isoindole dione’s electron-deficient ring as a potential binding site .
  • MD Simulations : GROMACS or AMBER can simulate stability in aqueous environments, particularly the ester group’s hydrolysis susceptibility .
  • QSAR Models : Correlate substituent effects (e.g., methyl ester vs. ethyl ester) with bioactivity using datasets from structurally related phthalimide derivatives .

Q. What methodological approaches mitigate batch-to-batch variability in spectroscopic data?

  • Standardized Protocols : Adopt strict pH control (e.g., pH 4.6 buffer systems) during HPLC analysis to reduce retention time shifts .
  • Isotopic Labeling : 18^{18}O-labeled esters track hydrolysis pathways, distinguishing degradation products from synthetic impurities .
  • Multivariate Analysis : PCA (Principal Component Analysis) identifies outliers in NMR or IR spectra caused by solvent residues or incomplete reactions .

Data Contradiction Analysis

Q. How should researchers interpret conflicting bioactivity results across studies?

Discrepancies may stem from differences in cell permeability assays or metabolite interference. Recommended steps:

  • Metabolomic Profiling : LC-MS/MS identifies hydrolyzed by-products (e.g., free hydroxybutyric acid) that may alter activity .
  • Dose-Response Curves : Use Hill slope analysis to distinguish true efficacy from non-specific effects at high concentrations .
  • Control Experiments : Include isoindole dione analogs without the methyl ester to isolate the contribution of the ester group to bioactivity .

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